molecular formula C23H16ClN3O5S B313060 3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid

3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B313060
M. Wt: 481.9 g/mol
InChI Key: XZSRNQWOJFICNY-UNOMPAQXSA-N
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Description

3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid is a complex organic compound that features a thiazolidine ring, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities .

Chemical Reactions Analysis

Types of Reactions

3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[(Z)-(3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid
  • 3-{2-[(Z)-(3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid

Uniqueness

The uniqueness of 3-[2-({3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C23H16ClN3O5S

Molecular Weight

481.9 g/mol

IUPAC Name

3-[2-[(Z)-[3-[2-(4-chloroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C23H16ClN3O5S/c24-15-6-8-16(9-7-15)25-20(28)13-27-21(29)19(33-23(27)32)12-18-5-2-10-26(18)17-4-1-3-14(11-17)22(30)31/h1-12H,13H2,(H,25,28)(H,30,31)/b19-12-

InChI Key

XZSRNQWOJFICNY-UNOMPAQXSA-N

SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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